

Application Notes & Protocols: Quantitative Analysis of 4-Borono-3-methylbenzoic acid

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Compound of Interest

Compound Name: 4-Borono-3-methylbenzoic acid

Cat. No.: B114199

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Abstract: This document provides a comprehensive guide with detailed protocols for the quantitative analysis of **4-Borono-3-methylbenzoic acid**, a key building block in synthetic chemistry. Accurate determination of its purity and concentration is critical for ensuring reaction stoichiometry, monitoring process control, and verifying the quality of the final products. This guide outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mannitol-assisted Potentiometric Titration, and a derivatization-based UV-Visible Spectrophotometry. Each section offers a theoretical basis, step-by-step protocols, and guidelines for method validation, designed for researchers, scientists, and drug development professionals.

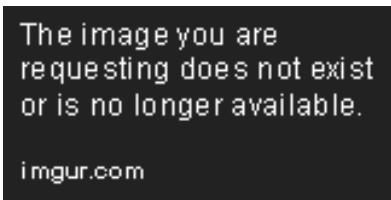
Introduction

4-Borono-3-methylbenzoic acid is an arylboronic acid derivative of significant interest in organic synthesis, particularly as a reactant in Suzuki-Miyaura cross-coupling reactions to form complex bi-aryl structures. Its bifunctional nature, containing both a boronic acid and a carboxylic acid moiety, makes it a versatile intermediate. The precise quantification of this compound is paramount for its effective use. Inadequate purity control can lead to inconsistent reaction yields, the formation of impurities, and challenges in downstream processing.

This application note details three distinct, validated analytical techniques for the determination of **4-Borono-3-methylbenzoic acid**, catering to different laboratory capabilities and analytical requirements.

Physicochemical Properties of 4-Borono-3-methylbenzoic acid

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

Property	Value	Source
Chemical Structure		-
CAS Number	158429-66-4	[1]
Molecular Formula	C ₈ H ₉ BO ₄	[1]
Molecular Weight	179.97 g/mol	[1]
Appearance	White to off-white solid	[1]
pKa	Arylboronic acids typically have pKa values in the range of 4-10. The carboxylic acid proton is expected to be more acidic than the boronic acid protons.	[2]
Solubility	Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water.	General Knowledge

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale

RP-HPLC is the premier method for the quantification of non-volatile organic compounds due to its high resolution, sensitivity, and specificity. For **4-Borono-3-methylbenzoic acid**, a C18 stationary phase provides excellent retention based on the molecule's hydrophobicity. The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the analyte as a sharp, symmetrical peak. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is crucial; it suppresses the ionization of both the carboxylic and boronic acid groups, ensuring consistent retention and improved peak shape.^[3] Detection is achieved via UV spectrophotometry, leveraging the strong absorbance of the aromatic ring.

Experimental Protocol

Instrumentation and Consumables:

- HPLC system with a UV detector
- C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (or Phosphoric Acid)
- Syringe filters (0.45 µm, PTFE or nylon)
- Autosampler vials

Chromatographic Conditions:

Parameter	Recommended Condition
Stationary Phase	C18, 150 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	235 nm
Injection Volume	10 μ L
Run Time	~10 minutes

Procedure:

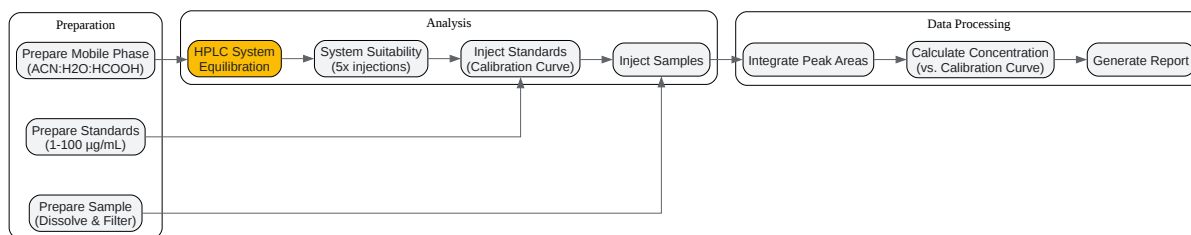
- **Mobile Phase Preparation:** Prepare the mobile phase by mixing equal volumes of acetonitrile and water. Add formic acid to the mixture to a final concentration of 0.1%. Degas the solution using sonication or vacuum filtration.
- **Standard Stock Solution (1000 μ g/mL):** Accurately weigh 25 mg of **4-Borono-3-methylbenzoic acid** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Working Standards:** Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by serially diluting the stock solution with the mobile phase.
- **Sample Preparation:** Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 μ m syringe filter into an autosampler vial.
- **System Suitability:** Before sample analysis, inject the 25 μ g/mL standard five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is $\leq 2.0\%$ and the tailing factor is ≤ 1.5 .
- **Analysis:** Construct a calibration curve by injecting the working standards. Then, inject the prepared samples. Quantify the analyte by correlating its peak area to the calibration curve.

Method Validation Summary

The method should be validated according to ICH Q2(R2) guidelines.[\[4\]](#)

Validation Parameter	Acceptance Criteria	Typical Result
Linearity (R^2)	≥ 0.999	0.9995
Range	1 - 100 $\mu\text{g/mL}$	-
Accuracy (% Recovery)	98.0 - 102.0%	99.5 - 101.2%
Precision (% RSD)	$\leq 2.0\%$	$< 1.5\%$
LOD ($\mu\text{g/mL}$)	Signal-to-Noise ≥ 3	$\sim 0.3 \mu\text{g/mL}$
LOQ ($\mu\text{g/mL}$)	Signal-to-Noise ≥ 10	$\sim 1.0 \mu\text{g/mL}$
Specificity	No interference from blank/placebo at the retention time of the analyte.	Peak purity $> 99\%$

HPLC Workflow Diagram



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Caption: Workflow for the quantification of **4-Borono-3-methylbenzoic acid** by HPLC-UV.

Method 2: Mannitol-Assisted Potentiometric Titration

Principle & Rationale

This method leverages the acidic nature of the analyte. Boronic acids are Lewis acids that behave as very weak Brønsted acids in aqueous solution. Direct titration is often inaccurate due to a poorly defined endpoint. However, the addition of a polyol, such as mannitol, forms a stable bidentate ester complex with the boronic acid group.^{[5][6][7]} This complex is a significantly stronger acid than the parent boronic acid, resulting in a much sharper and more distinct inflection point upon titration with a strong base like sodium hydroxide (NaOH).^[8] Since the molecule also contains a carboxylic acid group, the titration curve will exhibit two equivalence points if the pKa values are sufficiently different, or a single equivalence point corresponding to the neutralization of both acidic protons. This protocol focuses on quantifying the total acidity.

Experimental Protocol

Instrumentation and Consumables:

- Automatic Potentiometric Titrator with a combination pH electrode
- 20 mL burette
- Magnetic stirrer and stir bars
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- D-Mannitol (analytical grade)
- Deionized water (CO₂-free)
- Potassium Hydrogen Phthalate (KHP) for NaOH standardization

Procedure:

- **Standardization of Titrant:** Standardize the ~0.1 M NaOH solution against primary standard KHP to determine its exact molarity.
- **Sample Preparation:** Accurately weigh approximately 100-150 mg of the **4-Borono-3-methylbenzoic acid** sample into a 150 mL beaker.
- **Dissolution:** Add 50 mL of CO₂-free deionized water and a magnetic stir bar. Stir to dissolve as much of the sample as possible. Gentle warming may be required.
- **Mannitol Addition:** Add approximately 2-3 g of D-Mannitol to the beaker and stir until fully dissolved. This is a critical step to enhance the acidity of the boronic acid group.^[7]
- **Titration:** Immerse the pH electrode and the burette tip into the solution. Titrate the sample with the standardized 0.1 M NaOH solution. Record the pH and the volume of titrant added.
- **Endpoint Determination:** The equivalence point is determined from the point of maximum inflection on the titration curve (the peak of the first derivative).
- **Calculation:** Calculate the purity of **4-Borono-3-methylbenzoic acid** using the following formula, assuming a 2:1 stoichiometric reaction (two acidic protons per molecule):

$$\% \text{ Purity} = (V * M * MW) / (2 * W * 10)$$

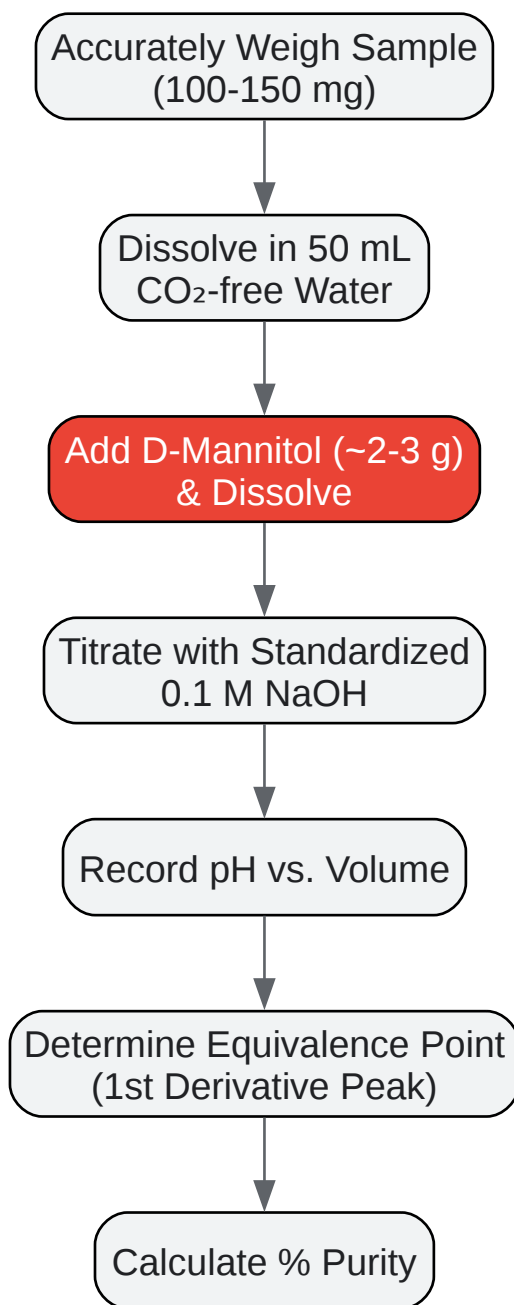
Where:

- V = Volume of NaOH at the equivalence point (mL)
- M = Molarity of standardized NaOH (mol/L)
- MW = Molecular weight of the analyte (179.97 g/mol)
- W = Weight of the sample (g)

Method Validation Summary

Validation Parameter	Acceptance Criteria
Accuracy (% Assay)	98.5 - 101.5% vs. a known standard
Precision (% RSD)	$\leq 1.5\%$ for $n \geq 6$ determinations
Specificity	The method is specific to acidic components. It may not distinguish between the analyte and other acidic impurities.

Titration Workflow Diagram



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Caption: Workflow for the quantification of **4-Borono-3-methylbenzoic acid** by titration.

Method 3: UV-Visible Spectrophotometry (Derivatization)

Principle & Rationale

Direct UV-Vis spectrophotometry lacks the specificity for quantification in complex matrices. This method utilizes a derivatization reaction that is selective for boronic acids to produce a colored complex, which can then be quantified. Alizarin Red S is a dye that reacts with boronic acids under specific pH conditions to form a fluorescent or colored complex.^{[9][10]} The intensity of the color, measured by its absorbance at a specific wavelength, is directly proportional to the concentration of the boronic acid. This provides a simple, cost-effective, and sensitive alternative to chromatography, especially for routine quality checks.

Experimental Protocol

Instrumentation and Consumables:

- UV-Visible Spectrophotometer
- Volumetric flasks and pipettes
- Cuvettes (1 cm path length)
- Alizarin Red S
- Methanol (analytical grade)
- Buffer solution (e.g., pH 7.4 phosphate buffer)

Procedure:

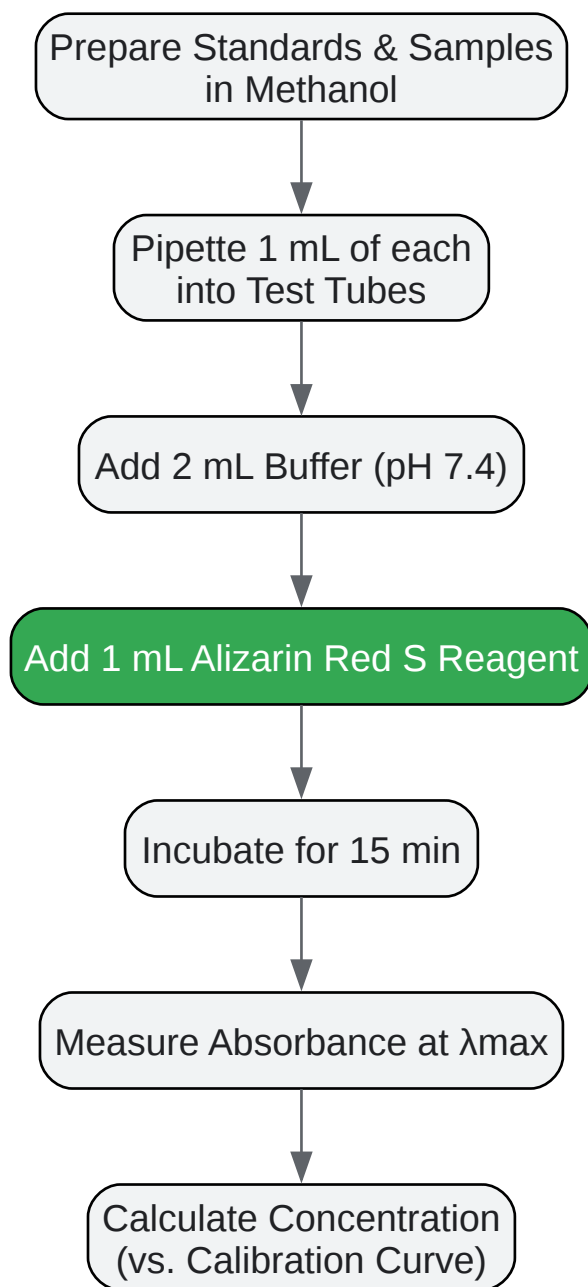
- Reagent Preparation (0.1% Alizarin Red S): Dissolve 100 mg of Alizarin Red S in 100 mL of methanol.
- Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of **4-Borono-3-methylbenzoic acid** reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standards: Prepare a series of working standards (e.g., 5, 10, 20, 30, 40 µg/mL) by diluting the stock solution with methanol.
- Sample Preparation: Prepare a sample solution in methanol with a theoretical concentration within the calibration range.

- Derivatization:
 - Pipette 1.0 mL of each standard and sample solution into separate test tubes.
 - Add 2.0 mL of pH 7.4 phosphate buffer to each tube.
 - Add 1.0 mL of the 0.1% Alizarin Red S reagent to each tube.
 - Vortex and allow the reaction to proceed for 15 minutes at room temperature.
- Measurement: Measure the absorbance of each solution against a reagent blank (containing all reagents except the analyte) at the wavelength of maximum absorbance (λ_{max}), which should be determined experimentally (typically around 470-520 nm).
- Analysis: Construct a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.

Method Validation Summary

Validation Parameter	Acceptance Criteria	Typical Result
Linearity (R^2)	≥ 0.998	0.9989
Range	5 - 40 $\mu\text{g/mL}$	-
Accuracy (% Recovery)	97.0 - 103.0%	98.1 - 101.8%
Precision (% RSD)	$\leq 3.0\%$	$< 2.5\%$
LOD ($\mu\text{g/mL}$)	-	$\sim 1.5 \mu\text{g/mL}$
LOQ ($\mu\text{g/mL}$)	-	$\sim 5.0 \mu\text{g/mL}$

UV-Vis Workflow Diagram



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Caption: Workflow for quantification by UV-Vis after derivatization with Alizarin Red S.

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